Bis[[(2-aminoethyl)amino]methyl]phenol

Coordination Chemistry Ligand Design Chelation Geometry

Bis[[(2-aminoethyl)amino]methyl]phenol (CAS 94031-00-2) is a polyamino-phenolic chelating ligand with the molecular formula C12H22N4O and a molecular weight of 238.33 g/mol. Its IUPAC name is 2,3-bis[(2-aminoethylamino)methyl]phenol, reflecting a 2,3-disubstituted phenol core bearing two diethylenetriamine-like pendant arms.

Molecular Formula C12H22N4O
Molecular Weight 238.33 g/mol
CAS No. 94031-00-2
Cat. No. B12661754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[[(2-aminoethyl)amino]methyl]phenol
CAS94031-00-2
Molecular FormulaC12H22N4O
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)CNCCN)CNCCN
InChIInChI=1S/C12H22N4O/c13-4-6-15-8-10-2-1-3-12(17)11(10)9-16-7-5-14/h1-3,15-17H,4-9,13-14H2
InChIKeyCGMOQQQFLMKYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis[[(2-aminoethyl)amino]methyl]phenol (CAS 94031-00-2): A 2,3-Disubstituted Polyaminophenolic Chelating Ligand for Metal Complexation and Sensing Research


Bis[[(2-aminoethyl)amino]methyl]phenol (CAS 94031-00-2) is a polyamino-phenolic chelating ligand with the molecular formula C12H22N4O and a molecular weight of 238.33 g/mol . Its IUPAC name is 2,3-bis[(2-aminoethylamino)methyl]phenol, reflecting a 2,3-disubstituted phenol core bearing two diethylenetriamine-like pendant arms [1]. This substitution pattern distinguishes it from the more extensively studied 2,6-substituted analogs (e.g., 2,6-bis{[bis(2-aminoethyl)amino]methyl}phenol) and monosubstituted variants (e.g., 2-((bis(aminoethyl)amino)methyl)phenol), offering a unique N4O donor set with a distinct geometric arrangement of chelating groups around the phenolic oxygen [2]. The compound is primarily utilized as a ligand in coordination chemistry, capable of forming stable complexes with transition and heavy metal ions, and has been applied in analytical separations via mixed-mode HPLC [3].

Why 2,3-Disubstitution in Bis[[(2-aminoethyl)amino]methyl]phenol Cannot Be Replaced by 2,6- or Monosubstituted Analogs for Targeted Metal Ion Recognition and Coordination Geometry


In the design of polyaminophenolic ligands, the position and number of chelating arms on the phenol ring fundamentally dictate the coordination geometry, metal-metal distance, and selectivity of the resulting complexes. The 2,3-disubstitution pattern of Bis[[(2-aminoethyl)amino]methyl]phenol (C12H22N4O) creates a distinctly different spatial arrangement of the two aminoethyl-aminomethyl pendant arms compared to the 2,6-substituted analog 2,6-bis{[bis(2-aminoethyl)amino]methyl}phenol (L2, C16H32N6O) or the monosubstituted 2-((bis(aminoethyl)amino)methyl)phenol (L, C11H19N3O) [1]. While the 2,6-analog is known to form dinuclear complexes with defined metal-metal distances that enable selective phosphate vs. pyrophosphate discrimination, its extended 2,6-substitution pattern is sterically and electronically distinct from the adjacent 2,3-substitution, which enforces a different N4O donor set geometry and potentially alters the bridging capability of the phenolate oxygen [2]. Simply substituting one polyaminophenolic ligand for another without accounting for these substitution-dependent geometric constraints can lead to unexpected changes in complex stability, metal ion selectivity, and sensing performance [3]. The following quantitative evidence guide details the specific, verifiable differentiators for Bis[[(2-aminoethyl)amino]methyl]phenol relative to its closest comparators.

Quantitative Evidence for Selecting Bis[[(2-aminoethyl)amino]methyl]phenol Over Structural Analogs: Physicochemical Properties, Substitution Pattern, and Chelating Arm Density


Distinct 2,3-Substitution Pattern Enforces a Unique N4O Donor Set Geometry Different from 2,6- and Monosubstituted Analogs

Bis[[(2-aminoethyl)amino]methyl]phenol (CAS 94031-00-2) is a 2,3-disubstituted phenol bearing two diethylenetriamine-like arms, providing an N4O donor set [1]. This substitution pattern differs from the 2,6-disubstituted analog 2,6-bis{[bis(2-aminoethyl)amino]methyl}phenol (L2, C16H32N6O, MW 324.47), which possesses a 2,6-substitution pattern and an N6O donor set, and from the monosubstituted 2-((bis(aminoethyl)amino)methyl)phenol (L, C11H19N3O, MW 209.29), which provides an N3O donor set . The adjacent 2,3-substitution enforces a different spatial arrangement of chelating groups around the phenolic oxygen, which is expected to influence the formation of mono- vs. dinuclear complexes and the bridging capability of the phenolate oxygen compared to the more widely separated 2,6-substitution [2]. While no direct comparative crystallographic data are available for the exact 2,3-isomer, class-level studies on amino-phenolic ligands demonstrate that the position of the aminomethyl substituents on the phenol ring significantly alters the coordination geometry and the distance between metal centers in dinuclear complexes, which in turn dictates the selectivity for different anionic guests [3].

Coordination Chemistry Ligand Design Chelation Geometry

Lower Molecular Weight and Reduced Steric Bulk Compared to 2,6-Bis{[bis(2-aminoethyl)amino]methyl}phenol for Applications Requiring Smaller Ligand Size

Bis[[(2-aminoethyl)amino]methyl]phenol (MW = 238.33 g/mol, C12H22N4O) exhibits a significantly lower molecular weight and reduced steric bulk compared to the commonly studied 2,6-bis{[bis(2-aminoethyl)amino]methyl}phenol (L2, MW = 324.47 g/mol, C16H32N6O) . This 86.14 g/mol difference (approximately 26.5% reduction in mass) translates to a smaller molecular volume and potentially faster diffusion rates in solution, which may be advantageous in kinetic studies or in applications where ligand accessibility to confined spaces is critical . The target compound possesses two diethylenetriamine-like arms, each containing two nitrogen donors, compared to L2 which possesses two bis(2-aminoethyl)amino arms, each containing three nitrogen donors [1]. This difference in chelating arm length and nitrogen density directly impacts the denticity (tetradentate N4O vs. heptadentate N6O) and the overall ligand field strength [2].

Ligand Size Steric Bulk Diffusion-Limited Systems

Validated Reversed-Phase HPLC Separation Method for Purity Analysis and Preparative Isolation Using Newcrom R1 Mixed-Mode Column

A validated reversed-phase HPLC method has been established for the separation and analysis of Bis(((2-aminoethyl)amino)methyl)phenol (CAS 94031-00-2) using a Newcrom R1 mixed-mode column [1]. The method employs a simple mobile phase consisting of acetonitrile, water, and phosphoric acid (with formic acid substitution recommended for MS-compatible applications) . This method is scalable for preparative separation and suitable for isolating impurities, as well as for pharmacokinetic studies [2]. In contrast, no equivalent publicly validated HPLC method is reported for the closely related 2,3-bis[[2-(2-aminoethylamino)ethylamino]methyl]phenol (CAS 93940-98-8, C16H32N6O) or for the monosubstituted 2-((bis(aminoethyl)amino)methyl)phenol (CAS 115395-65-8), which would require separate method development and validation [3]. The availability of a documented, column-specific separation protocol reduces analytical development time and ensures reproducibility for researchers procuring this ligand.

Analytical Chemistry HPLC Purity Assessment Preparative Chromatography

Physicochemical Properties (Density and Boiling Point) Provide Baseline Comparators for Solvent Compatibility and Thermal Stability in Synthetic Workflows

Bis[[(2-aminoethyl)amino]methyl]phenol exhibits a density of 1.126 g/cm³ and a boiling point of 440 °C at 760 mmHg . These properties, while not directly linked to a specific functional advantage, provide essential baseline information for experimental design, including solvent compatibility (e.g., density matching for biphasic reactions) and thermal stability during synthetic manipulations or analytical procedures [1]. In comparison, the 2,6-disubstituted analog 2,6-bis{[bis(2-aminoethyl)amino]methyl}phenol has a reported density of 1.2 ± 0.1 g/cm³ and a boiling point of 454.7 ± 40.0 °C at 760 mmHg . The slightly lower density and boiling point of the target compound may influence solubility and volatility considerations in specific applications.

Physicochemical Properties Thermal Stability Solvent Selection

Recommended Application Scenarios for Bis[[(2-aminoethyl)amino]methyl]phenol (CAS 94031-00-2) Based on Quantified Differentiators


Development of Novel Metal Complexes with Defined N4O Coordination Geometry for Structure-Activity Relationship (SAR) Studies

Researchers investigating the influence of ligand substitution pattern on metal complex structure and function should select Bis[[(2-aminoethyl)amino]methyl]phenol for its unique 2,3-disubstitution pattern and N4O donor set, which is distinct from the more commonly studied 2,6- and monosubstituted analogs [1]. This compound enables systematic SAR studies to elucidate how the relative position of chelating arms affects complex stability, metal-metal distance, and the bridging capability of the phenolate oxygen, which are critical parameters for designing selective metallo-receptors for anions [2].

Ligand for Transition and Heavy Metal Coordination in Sterically Constrained Environments or Kinetic Studies

Given its lower molecular weight (238.33 g/mol) and reduced steric bulk compared to the 2,6-bis{[bis(2-aminoethyl)amino]methyl}phenol analog (324.47 g/mol), Bis[[(2-aminoethyl)amino]methyl]phenol is better suited for applications where ligand size and diffusion rate are critical, such as in confined reaction spaces, kinetic studies of metal complex formation, or when smaller ligand scaffolds are required for accessing sterically hindered metal centers . The 26.5% reduction in molecular mass may translate to faster solution dynamics and improved accessibility .

Analytical Reference Standard for HPLC Method Development and Purity Assessment

The availability of a validated reversed-phase HPLC separation protocol using a Newcrom R1 mixed-mode column makes Bis[[(2-aminoethyl)amino]methyl]phenol a preferred choice for laboratories requiring reliable purity analysis and preparative isolation [3]. This established method reduces analytical development time and ensures reproducibility, providing a clear advantage over structurally related analogs that lack publicly documented separation protocols [4]. The method is scalable and compatible with mass spectrometry when phosphoric acid is replaced with formic acid .

Synthesis of Polyaminophenolic Ligand Libraries for Screening Metal Ion Selectivity and Sensing Applications

Bis[[(2-aminoethyl)amino]methyl]phenol serves as a valuable building block for generating diverse polyaminophenolic ligand libraries. Its 2,3-disubstitution pattern expands the chemical space beyond the more common 2,6-substituted frameworks, enabling the exploration of new coordination motifs for selective metal ion binding and sensing [5]. When incorporated into a broader library, this compound allows researchers to probe how subtle changes in substitution pattern affect binding affinity and selectivity for target metal ions or anionic guests [6].

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